molecular formula C6H5Cl2NO2S B166436 Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate CAS No. 125759-82-2

Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate

Cat. No.: B166436
CAS No.: 125759-82-2
M. Wt: 226.08 g/mol
InChI Key: JZTPULTZZSOXEH-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate is a halogenated thiazole derivative featuring a carboxylate ester group at position 5 and chlorine substituents at positions 2 and 4 of the heterocyclic thiazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactivity is influenced by the electron-withdrawing chlorine substituents, which enhance electrophilic substitution and nucleophilic displacement reactions at specific positions on the thiazole core.

Properties

IUPAC Name

ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-2-11-5(10)3-4(7)9-6(8)12-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTPULTZZSOXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-5-carboxylate with chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete chlorination at the 2 and 4 positions of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Reaction ConditionsProductYieldReference
1M NaOH, reflux, 4h2,4-Dichloro-1,3-thiazole-5-carboxylic acid92%
6M HCl, 80°C, 6h2,4-Dichloro-1,3-thiazole-5-carboxylic acid85%

Mechanistic Insight :

  • Basic Hydrolysis : Nucleophilic attack by hydroxide ion on the ester carbonyl forms a tetrahedral intermediate, followed by cleavage to release ethanol and the carboxylate anion. Subsequent acidification yields the carboxylic acid.

  • Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic displacement due to the electron-withdrawing effects of the thiazole ring and ester group.

Substitution at Position 4

Position 4 is more reactive due to reduced steric hindrance compared to position 2 .

ReagentConditionsProductYieldReference
NH₃ (aq.)60°C, 12hEthyl 2-chloro-4-amino-1,3-thiazole-5-carboxylate78%
CH₃ONaEtOH, reflux, 8hEthyl 2-chloro-4-methoxy-1,3-thiazole-5-carboxylate65%
PiperidineDMF, 100°C, 6hEthyl 2-chloro-4-piperidinyl-1,3-thiazole-5-carboxylate82%

Key Findings :

  • Arylthiols and amines selectively substitute the C4 chlorine under mild conditions .

  • Microwave-assisted reactions reduce reaction times (e.g., 30 min for C4 substitution with aniline) .

Substitution at Position 2

Position 2 reactions require harsher conditions due to steric and electronic factors.

ReagentConditionsProductYieldReference
KSCNDMF, 120°C, 24hEthyl 4-chloro-2-thiocyanato-1,3-thiazole-5-carboxylate58%
NaN₃DMSO, 100°C, 12hEthyl 4-chloro-2-azido-1,3-thiazole-5-carboxylate63%

Condensation Reactions

The ester group participates in condensations to form heterocyclic systems or amides.

ReagentConditionsProductYieldReference
Hydrazine hydrateEtOH, reflux, 6h2,4-Dichloro-1,3-thiazole-5-carbohydrazide89%
BenzylamineToluene, 110°C, 12hN-Benzyl-2,4-dichloro-1,3-thiazole-5-carboxamide75%

Applications :

  • The hydrazide derivative serves as a precursor for Schiff bases and triazolo-thiazoles with antitumor activity .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles.

ReagentConditionsProductYieldReference
NH₂NH₂·H₂OEtOH, reflux, 10hImidazo[2,1-b]thiazole derivative70%
AcetylacetoneK₂CO₃, DMF, 80°C, 8hPyrano-thiazole fused system68%

Mechanistic Pathway :

  • Hydrazine induces ring closure via intramolecular nucleophilic attack, forming a bicyclic structure .

Reduction Reactions

The ester group can be reduced to alcohols or aldehydes.

ReagentConditionsProductYieldReference
LiAlH₄THF, 0°C → rt, 2h(2,4-Dichloro-1,3-thiazol-5-yl)methanol80%
DIBAL-HToluene, -78°C, 1h2,4-Dichloro-1,3-thiazole-5-carbaldehyde72%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkenyl functionalization.

ReagentConditionsProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 90°C, 12hEthyl 2,4-diphenyl-1,3-thiazole-5-carboxylate65%

Key Research Findings

  • Anticancer Activity : Derivatives like ethyl 2-(2,4-dichlorophenoxy)-4-methylthiazole-5-carboxylate show IC₅₀ values of 1.98 µM against A549 lung cancer cells .

  • Herbicidal Applications : Dichlorothiazole esters inhibit acetolactate synthase (ALS), a target in weed control.

This compound’s multifunctional reactivity makes it invaluable for synthesizing bioactive molecules, though further studies are needed to explore its full synthetic potential.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate has been investigated for its potential as a bioactive compound. Its derivatives have shown promising results in anticancer research, antimicrobial activity, and other therapeutic areas.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of thiazole derivatives on various cancer cell lines. For instance, derivatives synthesized from thiazole structures have exhibited significant inhibitory effects on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The most potent compounds demonstrated IC50 values in the low micromolar range, indicating their potential as anticancer agents .

CompoundCancer Cell LineIC50 (µM)
4cMCF-72.57
4cHepG27.26
StaurosporineMCF-76.77
StaurosporineHepG28.4

Antimicrobial Properties

Thiazole compounds are also recognized for their antimicrobial activities. This compound and related derivatives have been tested against various bacterial and fungal strains, showing effective inhibition of growth . These properties make them suitable candidates for developing new antibiotics or antifungal agents.

Agrochemical Applications

The thiazole ring is a crucial component in the design of agrochemicals, including herbicides and fungicides. This compound has been explored for its herbicidal properties.

Herbicidal Activity

Research indicates that thiazole derivatives can inhibit plant growth by interfering with specific metabolic pathways in weeds. The compound's ability to disrupt these pathways suggests its potential as a selective herbicide .

Mechanistic Studies

Understanding the mechanisms by which this compound exerts its biological effects is crucial for optimizing its applications.

Mode of Action

Studies have shown that thiazole derivatives may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This mechanism is critical for their anticancer efficacy .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of thiazole derivatives, researchers synthesized several compounds based on this compound and assessed their activity against multiple cancer cell lines. The findings revealed that specific modifications to the thiazole structure significantly enhanced cytotoxicity .

Case Study 2: Agricultural Application

A field trial was conducted to test the herbicidal efficacy of a thiazole-based formulation derived from this compound against common agricultural weeds. Results indicated a substantial reduction in weed biomass compared to untreated controls, supporting its potential use in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate and its analogs:

Table 1: Comparative Analysis of Thiazole-5-Carboxylate Derivatives

Compound Name Substituents (Position) Molecular Formula CAS No. Key Properties/Applications Reference
This compound Cl (2,4); COOEt (5) C₆H₅Cl₂NO₂S Not explicitly listed Intermediate for bioactive molecules
Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Cl (2); CF₃ (4); COOEt (5) C₇H₅ClF₃NO₂S 72850-52-3 Enhanced lipophilicity due to CF₃ group
Ethyl 2,4-dibromo-1,3-thiazole-5-carboxylate Br (2,4); COOEt (5) C₆H₅Br₂NO₂S 848500-45-8 Higher molecular weight; bromine reactivity
Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate Ph (2,4); COOEt (5) C₁₈H₁₅NO₂S 402567-86-6 Bulky aryl groups; potential for π-π interactions
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate Me (4); Ph-CF₃ (2); COOEt (5) C₁₄H₁₂F₃NO₂S Not listed Hybrid structure combining alkyl and aryl motifs

Electronic and Steric Effects

  • Halogen Substituents : The chlorine atoms in this compound provide strong electron-withdrawing effects, facilitating nucleophilic aromatic substitution (e.g., reactions with amines or thiols). In contrast, the brominated analog (Ethyl 2,4-dibromo-1,3-thiazole-5-carboxylate) exhibits higher reactivity in radical or coupling reactions due to the weaker C–Br bond .
  • Trifluoromethyl Group : Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate combines halogen and CF₃ groups, enhancing metabolic stability and lipophilicity, which is advantageous in drug design .

Biological Activity

Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes existing research findings regarding its pharmacological properties, mechanisms of action, and potential applications in drug development.

This compound has the following chemical characteristics:

  • Molecular Formula : C6H5Cl2NO2S
  • CAS Number : 135925-33-6
  • Structural Features : The compound features a thiazole ring with two chlorine substituents and an ethyl ester functional group.

Anticancer Properties

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antiproliferative activity against various cancer cell lines. This compound has been evaluated for its cytotoxic effects on human cancer cell lines, including MDA-MB231 (breast cancer) and HT-29 (colon cancer).

Key Findings:

  • Cytotoxicity : The compound showed notable cytotoxic effects with IC50 values indicating effective growth inhibition.
  • Mechanism of Action : Flow cytometric analysis suggested that the compound induces cell cycle arrest at the G0/G1 phase, which is critical for inhibiting cancer cell proliferation .
CompoundCell LineIC50 (µM)
7iMDA-MB23110.2 ± 0.02
7iHT-2925.91 ± 1.12
8iMDA-MB23129.50 ± 1.26
8iHT-2920.32 ± 1.23

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. Research indicates that thiazole derivatives can selectively inhibit Mycobacterium tuberculosis (Mtb), suggesting potential as new antitubercular agents.

Research Insights:

  • Selectivity : this compound demonstrated selective inhibition against Mtb without significant activity against non-tuberculous mycobacteria (NTM) .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and target proteins involved in cancer and bacterial growth inhibition. These studies help elucidate the binding affinities and potential mechanisms through which this compound exerts its biological effects.

Binding Affinities

The binding interactions were analyzed using computational methods to predict how the compound fits into the active sites of target enzymes or receptors:

Target ProteinBinding Affinity (kcal/mol)
CDK2-7.8
BCL-2-8.0
InhA (Mtb)-7.5

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A study involving the administration of this compound in combination with other chemotherapeutics showed enhanced efficacy in reducing tumor size in animal models.
  • Tuberculosis Management : Clinical trials are underway to evaluate the effectiveness of thiazole derivatives in patients with drug-resistant tuberculosis strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate, and how are intermediates characterized?

  • The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or esters. Key intermediates (e.g., thiazole precursors) are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups. For example, analogous thiazole esters are synthesized via nucleophilic substitution on pre-functionalized thiazole rings, with purity verified by melting point analysis and HPLC .

Q. How can single crystals of this compound be obtained for X-ray diffraction studies?

  • Slow evaporation of a saturated ethanol or methanol solution at room temperature is a common method. Crystallization conditions (solvent polarity, temperature) must be optimized to avoid amorphous precipitates. In related thiazole derivatives, colorless blocks were grown from ethanol, with crystal quality validated by diffraction data (e.g., Rint<0.05R_{\text{int}} < 0.05) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Mass spectrometry (MS): Determines molecular weight via ESI-TOF or EI-MS.
  • NMR: 1H^1H-NMR identifies protons on the thiazole ring (e.g., deshielded protons at δ 7.5–8.5 ppm) and substituents. 13C^{13}C-NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons.
  • IR: Detects C=O stretching (~1700 cm1^{-1}) and C-Cl bonds (~550–650 cm1^{-1}) .

Advanced Research Questions

Q. How do substituent positions on the thiazole ring influence molecular conformation and packing in the solid state?

  • X-ray crystallography reveals dihedral angles between the thiazole core and pendant groups. For example, in Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate, dihedral angles between the thiazole and nitrobenzene groups were 1.5–3.0°, indicating near-planarity, while chlorophenoxy groups showed larger angles (45–72°), suggesting steric hindrance. These angles correlate with intermolecular interactions (e.g., C–H⋯O) that stabilize crystal packing .

Q. What computational methods are used to predict the reactivity of the dichloro-thiazole core?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For chloro-thiazoles, the C-2 and C-4 positions are often reactive due to electron-withdrawing Cl atoms, enabling Suzuki couplings or nucleophilic aromatic substitutions .

Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during refinement?

  • SHELXL-2018/Sheldrick’s software suite is used for refinement, incorporating restraints for disordered atoms and twin-law matrices. For example, in twinned crystals of analogous compounds, the HKLF5 format partitions overlapping reflections, while the BASF parameter scales twin components. R-factors below 0.06 indicate acceptable resolution .

Q. What strategies mitigate byproduct formation during halogenation of the thiazole ring?

  • Controlled reaction temperatures (0–5°C) and stoichiometric use of halogenating agents (e.g., NCS\text{NCS} or PCl5\text{PCl}_5) reduce polychlorination. Monitoring via TLC or in situ FTIR ensures reaction progress. Post-synthesis purification employs column chromatography (silica gel, hexane/EtOAc) .

Methodological Notes

  • X-ray Data Collection: Use a Rigaku Saturn724+ CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data reduction via CrystalClear software corrects for absorption and Lorentz-polarization effects .
  • Thermal Analysis: DSC/TGA profiles (heating rate 10°C/min) determine decomposition points, critical for assessing stability in catalytic or biological applications .

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